2-Butanone, 3-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-(2-propenyloxy)-, also known by its CAS number 115170-86-0, is an organic compound with a molecular formula of C7H12O2. This compound is characterized by the presence of a butanone group attached to a propenyloxy group. It is a colorless liquid with a characteristic odor and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 2-butanone with allyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Butanone, 3-(2-propenyloxy)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-(2-propenyloxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propenyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Butanone, 3-(2-propenyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-(2-propenyloxy)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the specific conditions. It can also form hydrogen bonds and participate in various non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Butanone:
3-Buten-2-one: This compound has a similar structure but with a different functional group arrangement.
Allyl Alcohol: A related compound that can be used as a starting material in the synthesis of 2-Butanone, 3-(2-propenyloxy)-.
Uniqueness
2-Butanone, 3-(2-propenyloxy)- is unique due to the presence of both the butanone and propenyloxy groups, which confer distinct chemical and physical properties. This combination allows for a wide range of reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-prop-2-enoxybutan-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-5-9-7(3)6(2)8/h4,7H,1,5H2,2-3H3 |
InChI Key |
UCLLDHQDARRJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.